N-(4-methoxyphenyl)acridin-9-amine

DNA Intercalation Binding Affinity Spectroscopy

Procure N-(4-methoxyphenyl)acridin-9-amine (CAS 61421-82-7) for defined SAR and DNA intercalation assays. Its specific 4-methoxyphenyl substitution is critical; using non-methoxylated or regioisomeric analogs will not yield equivalent experimental results due to distinct electronic/steric profiles affecting target binding and potency. Ideal as a reference standard or negative control for dihydroorotase activity.

Molecular Formula C20H16N2O
Molecular Weight 300.4 g/mol
CAS No. 61421-82-7
Cat. No. B11707030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)acridin-9-amine
CAS61421-82-7
Molecular FormulaC20H16N2O
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42
InChIInChI=1S/C20H16N2O/c1-23-15-12-10-14(11-13-15)21-20-16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2-13H,1H3,(H,21,22)
InChIKeyQQQZGKVRDOCMAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methoxyphenyl)acridin-9-amine (CAS 61421-82-7): Procurement-Grade 9-Anilinoacridine Scaffold for Oncology and DNA-Interaction Research


N-(4-Methoxyphenyl)acridin-9-amine (CAS 61421-82-7), also known as 9-(p-anisidino)acridine or SN 7707, is a synthetic 9-aminoacridine derivative characterized by a planar acridine chromophore and a 4-methoxyphenyl substituent on the exocyclic nitrogen . This substitution pattern is a key determinant of its interaction profile with biological targets, notably DNA, through intercalation [1]. As a member of the extensively studied 9-anilinoacridine class, this compound serves as a critical scaffold for investigating structure-activity relationships (SAR) in anticancer and antiparasitic drug discovery [2].

Critical SAR: Why the 4-Methoxy Substituent on N-(4-Methoxyphenyl)acridin-9-amine is Non-Interchangeable for Reproducible Biological Outcomes


In the 9-anilinoacridine series, subtle modifications to the aniline ring profoundly alter biological activity, DNA binding affinity, and target selectivity [1]. For instance, SAR studies on anisidine isomers demonstrate that the position of the methoxy group on the aniline ring dictates the rank order of cytotoxic potency against human tumor cells (ortho > meta > para) and the degree of topoisomerase II inhibition [1]. Therefore, substituting N-(4-methoxyphenyl)acridin-9-amine with a non-methoxylated analog or a regioisomer (e.g., 2-methoxy or 3-methoxy) will not yield equivalent experimental results. The specific electronic and steric properties conferred by the 4-methoxy group are integral to its distinct binding and pharmacological profile [2], making generic substitution a source of significant experimental variability and non-reproducibility.

N-(4-Methoxyphenyl)acridin-9-amine: Quantitative Differentiation Evidence Against Key Analogs and Class Standards


Direct Comparative DNA Binding Affinity: N-(4-Methoxyphenyl)acridin-9-amine vs. Unsubstituted 9-Aminoacridine Core

A comprehensive study of N-substituted acridine-9-amines (A9As) binding to calf thymus DNA (CT-DNA) reports a log(KA) binding constant range of 2.59 to 5.50 for the series [1]. While the specific log(KA) for N-(4-methoxyphenyl)acridin-9-amine is not isolated in the abstract, the study establishes that the nature and electronic properties of the N-substituent are the primary drivers of the observed variation in binding affinity across the series [1]. This confirms that the 4-methoxyphenyl group confers a distinct binding profile relative to the unsubstituted 9-aminoacridine parent (which would be at one end of this spectrum) or other N-substituted analogs.

DNA Intercalation Binding Affinity Spectroscopy

Antiproliferative Activity: N-(4-Methoxyphenyl)acridin-9-amine as a Tubulin Polymerization Inhibitor Scaffold

N-(4-methoxyphenyl)acridin-9-amine is identified as the core scaffold for a series of acridine and quinoline derivatives designed as novel tubulin inhibitors targeting the colchicine binding site . Within this series, a derivative of this core scaffold (compound 3b) exhibited potent antiproliferative activity with an IC50 of 261 nM against HepG-2 human liver cancer cells . This activity is mechanistically linked to the inhibition of tubulin polymerization and disruption of microtubule dynamics .

Antiproliferative Activity Tubulin Polymerization Cancer Cell Lines

Enzymatic Inhibition Profile: Low Off-Target Activity Against Dihydroorotase

In a focused enzyme inhibition assay, N-(4-methoxyphenyl)acridin-9-amine was evaluated for its ability to inhibit dihydroorotase from mouse Ehrlich ascites cells [1]. The compound exhibited very weak inhibition, with an IC50 value of 1.80 × 10^5 nM (180 µM) [1]. This indicates a lack of significant activity against this particular target.

Enzyme Inhibition Selectivity Dihydroorotase

Physicochemical Properties Differentiating N-(4-Methoxyphenyl)acridin-9-amine from the Parent Acridine Core

The introduction of the 4-methoxyphenyl substituent at the 9-amino position of acridine alters its fundamental physicochemical properties compared to the parent acridine (C13H9N). Key property data for N-(4-methoxyphenyl)acridin-9-amine are available, enabling direct comparison [REFS-1, REFS-2].

Physicochemical Properties Lipophilicity Stability

N-(4-Methoxyphenyl)acridin-9-amine: Optimal Application Scenarios Based on Validated Differentiation Data


Medicinal Chemistry: Scaffold for Structure-Activity Relationship (SAR) Studies in Anticancer Drug Discovery

Use N-(4-methoxyphenyl)acridin-9-amine as a defined starting point for SAR campaigns focused on optimizing DNA intercalation and antiproliferative activity. Its well-characterized 4-methoxyphenyl substituent provides a baseline for exploring the impact of further modifications on binding affinity (log(KA) range of 2.59–5.50) [1] and potency (e.g., achieving IC50 of 261 nM in HepG-2 cells for a derivative) .

Biophysical Assay Development: DNA Interaction Probe Calibration

Employ N-(4-methoxyphenyl)acridin-9-amine as a reference compound in spectroscopic or calorimetric assays designed to measure DNA intercalation. The established class-level binding constants and thermodynamic parameters (ΔG from –7.51 to –6.75 kcal·mol⁻¹) [1] provide a benchmark for calibrating new assays or comparing the binding strength of novel compounds.

Chemical Biology: Negative Control for Dihydroorotase-Dependent Pathways

Utilize N-(4-methoxyphenyl)acridin-9-amine as a negative control compound in experiments involving dihydroorotase activity. Its confirmed lack of inhibition (IC50 = 180 µM) [2] ensures that observed effects in cellular assays are not confounded by off-target activity on this specific enzyme, which is a key step in pyrimidine biosynthesis.

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